understanding and preventing LiBOB degradation in battery electrolytes

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Compound of Interest

Compound Name: Lithium bis(oxalate)borate

Cat. No.: B027378

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LiBOB Electrolyte Technical Support Center

Welcome to the technical support center for researchers and scientists working with Lithium Bis(oxalato)borate (LiBOB) in battery electrolytes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you understand and prevent LiBOB degradation in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during battery experiments involving LiBOB electrolytes. Each section is presented in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Rapid Capacity Fading and Poor Cycling Stability

Question: My cell is showing rapid capacity fade and poor cycling stability. Could LiBOB degradation be the cause?

Possible Causes:

• Electrolyte Decomposition: At high voltages, LiBOB can be electrochemically oxidized, and at low potentials, it can be reduced.[1][2][3] This decomposition consumes the salt and can lead to the formation of an unstable Solid Electrolyte Interphase (SEI) or Cathode Electrolyte Interphase (CEI).



- Hydrolysis: The presence of moisture can lead to the hydrolysis of LiBOB, forming insoluble species that increase cell impedance and consume lithium ions.[4][5][6][7][8]
- Thermal Degradation: At elevated temperatures (above 60°C), LiBOB decomposition can accelerate, leading to the formation of various byproducts that negatively impact cell performance.[9][10][11]
- Impurities in LiBOB: The presence of impurities from the synthesis of LiBOB, such as lithium oxalate, can lead to inconsistent cell performance and increased impedance.[4][12][13][14]

Troubleshooting Steps:

- Verify Water Content: Use Karl Fischer titration to measure the water content in your electrolyte.[15] The water content should be kept below 20 ppm.
- Control Operating Temperature: Ensure your cycling experiments are conducted within the recommended temperature range for LiBOB electrolytes (typically below 60°C).
- Check for Impurities: If you suspect impurities in your LiBOB salt, consider purification by recrystallization.[4][12]
- Analyze Electrode Surfaces: Use techniques like X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR) to analyze the composition of the SEI and CEI on your electrodes post-cycling.[16][17][18][19][20] This can help identify degradation products.
- Optimize Additive Concentration: If using LiBOB as an additive, its concentration is crucial. Too little may not form a stable protective layer, while too much can lead to increased impedance. The optimal concentration is often around 1 wt%.[16][21]

Issue 2: Increased Cell Impedance

Question: I am observing a significant increase in cell impedance during cycling. How can LiBOB degradation contribute to this?

Possible Causes:



- Formation of Resistive Decomposition Products: LiBOB degradation, whether through electrochemical, thermal, or hydrolytic pathways, can form resistive products that deposit on the electrode surfaces, impeding lithium-ion transport.[4][18]
- Thick or Unstable SEI/CEI: While LiBOB is known to form a protective SEI/CEI, uncontrolled degradation can lead to an excessively thick or unstable layer, increasing interfacial resistance.[1]
- Insoluble Hydrolysis Products: The reaction of LiBOB with water can produce insoluble compounds that clog the pores of the separator and electrodes.[4][13]

Troubleshooting Steps:

- Electrochemical Impedance Spectroscopy (EIS): Perform EIS at various stages of cycling to monitor the change in different impedance components (e.g., SEI resistance, charge transfer resistance).
- Post-mortem Analysis: After cycling, disassemble the cell in an inert atmosphere and visually inspect the electrodes and separator for any signs of precipitate or discoloration.
- Analytical Techniques: Employ techniques like Scanning Electron Microscopy (SEM) to observe the morphology of the electrode surfaces and identify any deposited layers.[12][13]
- Control Moisture: Strictly control the moisture content in your glovebox and during electrolyte preparation and cell assembly.

Issue 3: Gas Evolution in the Cell

Question: My pouch cell is swelling, indicating gas evolution. What gases are produced from LiBOB degradation?

Possible Causes:

• Electrochemical Decomposition: The reduction of the BOB anion can lead to the evolution of carbon dioxide (CO2) and carbon monoxide (CO).[16]



- Thermal Decomposition: At high temperatures (above 300°C for the pure salt), LiBOB decomposes to produce CO and CO2.[9]
- Reaction with Solvent: Reduced species from LiBOB decomposition can react with carbonate solvents to generate gaseous byproducts.[16]

Troubleshooting Steps:

- Gas Chromatography (GC): Analyze the headspace gas from a cycled cell using Gas
 Chromatography coupled with Mass Spectrometry (GC-MS) to identify the evolved gases.

 [20][22][23]
- Operando Mass Spectrometry: Techniques like Online Electrochemical Mass Spectrometry (OEMS) can be used to monitor gas evolution in real-time during cycling.[16]
- Review Operating Conditions: Ensure the cell is not being subjected to overcharging, overdischarging, or excessive temperatures, which can accelerate gas-producing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways of LiBOB?

There are three primary degradation pathways for LiBOB:

- Electrochemical Decomposition: This occurs at the electrode surfaces. On the anode, the BOB- anion is reduced, primarily forming lithium oxalate (Li2C2O4), which is a key component of the SEI.[16] On the cathode, at high potentials, the BOB- anion can be oxidized.[1][3]
- Thermal Decomposition: LiBOB salt is thermally stable up to around 300°C, where it
 undergoes irreversible decomposition into lithium oxalate, boron oxide, CO, and CO2.[9][10]
 In the presence of electrolyte solvents, thermal instability can be observed at lower
 temperatures.
- Hydrolysis: LiBOB is sensitive to moisture. It reacts with water to form boric acid, oxalic acid, and their lithium salts.[4][5][6][7][8]

Q2: How does LiBOB help in forming a stable SEI?



LiBOB is an effective SEI-forming additive because it is reduced at a higher potential (around 1.7-1.8 V vs. Li/Li+) than common carbonate solvents like ethylene carbonate (EC).[2][16] This preferential reduction leads to the formation of a stable, robust SEI rich in lithium oxalate and borate species.[16][17] This SEI layer is electronically insulating but ionically conductive, effectively suppressing further electrolyte decomposition and improving the cycling stability of the anode, particularly graphite.[1][16][18][24]

Q3: What are the typical products of LiBOB degradation?

The degradation products of LiBOB depend on the degradation pathway. A summary is provided in the table below.

Degradation Pathway	Key Products
Electrochemical Reduction	Lithium oxalate (Li2C2O4), oxalatoborates, lithium carbonate (Li2CO3), CO2[16]
Electrochemical Oxidation	Borate-containing polymer species, CO2
Thermal Decomposition	Lithium oxalate (Li2C2O4), Boron oxide (B2O3), Carbon monoxide (CO), Carbon dioxide (CO2)
Hydrolysis	Boric acid (H3BO3), Oxalic acid (H2C2O4), Lithium oxalate (Li2C2O4), B(C2O4)(OH), LiB(C2O4)(OH)2[4][6]

Q4: What analytical techniques are used to study LiBOB degradation?

A variety of analytical techniques are employed to investigate LiBOB degradation:



Technique	Information Obtained
X-ray Photoelectron Spectroscopy (XPS)	Elemental and chemical composition of the SEI/CEI layers on electrode surfaces.[16][18] [19]
Fourier-Transform Infrared (FTIR) Spectroscopy	Identification of functional groups of degradation products on electrode surfaces.[12][16][20]
Gas Chromatography-Mass Spectrometry (GC-MS)	Identification and quantification of volatile degradation products and evolved gases.[20] [22][23]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation of soluble degradation products in the electrolyte.[6]
Electrochemical Impedance Spectroscopy (EIS)	Characterization of interfacial resistance and its evolution during cycling.[17][18]
Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA)	Determination of the thermal stability and decomposition temperatures of LiBOB and electrolytes.[9]

Experimental Protocols

Protocol 1: Karl Fischer Titration for Water Content Measurement

This protocol outlines the general steps for determining the water content in a LiBOB-based electrolyte.

- Apparatus: A coulometric or volumetric Karl Fischer titrator.
- Reagents: Anhydrous methanol or a specialized Karl Fischer solvent, Karl Fischer reagent (iodine, sulfur dioxide, base in a suitable solvent).
- Procedure: a. Prepare the titrator according to the manufacturer's instructions. b. In an inert atmosphere (e.g., an argon-filled glovebox), draw a known volume or weigh a known mass of the electrolyte using a gas-tight syringe. c. Inject the electrolyte into the titration cell. d.







Start the titration. The instrument will automatically measure the amount of water. e. Perform multiple measurements to ensure accuracy and reproducibility.

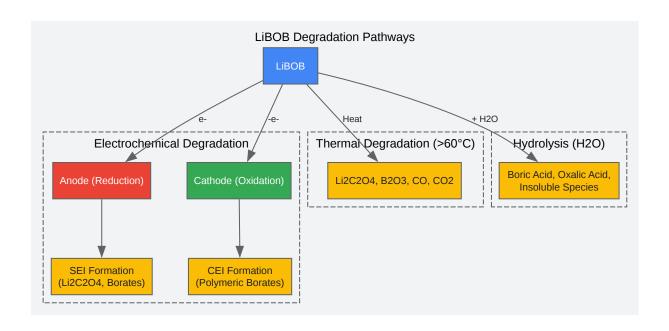
Protocol 2: Post-mortem XPS Analysis of Electrodes

This protocol provides a general workflow for analyzing the surface of electrodes from a cycled cell using XPS.

- Cell Disassembly: Carefully disassemble the cycled cell inside an argon-filled glovebox to prevent air and moisture exposure.
- Electrode Rinsing: Gently rinse the electrode of interest (anode or cathode) with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
- Sample Mounting: Mount the rinsed and dried electrode onto an XPS sample holder.
- Transfer to XPS: Use a vacuum transfer vessel to move the sample from the glovebox to the XPS instrument without exposure to air.
- Data Acquisition: Acquire XPS spectra (survey scan and high-resolution scans for key elements like C 1s, O 1s, B 1s, and Li 1s).
- Data Analysis: Analyze the spectra to determine the elemental composition and chemical states of the species on the electrode surface, providing insights into the SEI/CEI composition.

Visualizations

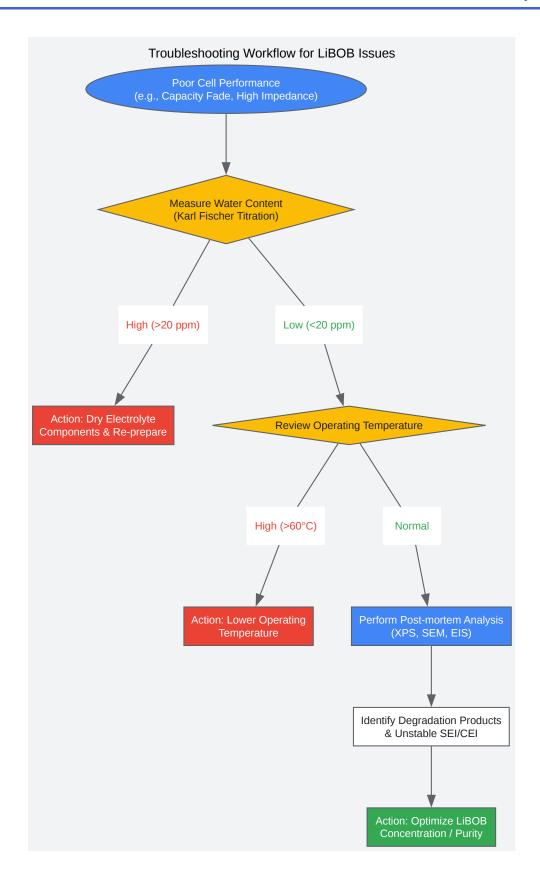




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Caption: Key degradation pathways of LiBOB in battery electrolytes.





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Caption: Logical workflow for troubleshooting common LiBOB-related issues.



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